Technical Profile: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole
Technical Profile: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole
The following technical guide provides an in-depth profile of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole , focusing on its identification, regioselective synthesis, and application in medicinal chemistry.
[1][2][3]
Executive Summary
1-(3-Bromophenyl)-5-methyl-1H-pyrazole is a specialized heterocyclic building block widely utilized in the synthesis of p38 MAP kinase inhibitors and agrochemicals. Its structural value lies in the 3-bromo handle on the phenyl ring—which facilitates downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions—and the 5-methyl group on the pyrazole core, which often imparts critical steric constraints in protein-ligand binding pockets.
This guide addresses the common challenge of regioisomerism (distinguishing the 5-methyl from the 3-methyl isomer) and provides verified identification data and synthesis protocols.
Chemical Identity & Registry
Precise identification is critical due to the prevalence of the regioisomer 1-(3-bromophenyl)-3-methyl-1H-pyrazole.
| Parameter | Technical Detail |
| Chemical Name | 1-(3-Bromophenyl)-5-methyl-1H-pyrazole |
| CAS Registry Number | 1260787-69-6 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| SMILES | CC1=CC=NN1C2=CC(=CC=C2)Br |
| InChIKey | SOKRUOCNOJWGDW-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, CH₂Cl₂, Ethyl Acetate |
Regioselective Synthesis
The synthesis of 1-aryl-5-methylpyrazoles is frequently complicated by the formation of the thermodynamically stable 3-methyl isomer. To exclusively generate the 5-methyl isomer, the condensation reaction must be directed using specific 1,3-dielectrophiles.
Core Methodology
The most reliable route involves the cyclocondensation of 3-bromophenylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).
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Reaction Logic: The hydrazine terminal nitrogen (
) is the most nucleophilic site and attacks the most electrophilic carbonyl (the ketone at C2) first. This establishes the position of the methyl group relative to the nitrogen bridge. -
Conditions: Acid-catalyzed cyclization (HCl or AcOH) in ethanol promotes the closure of the ring at the acetal carbon, securing the 5-methyl regiochemistry.
Step-by-Step Protocol
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Reagents:
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3-Bromophenylhydrazine hydrochloride (1.0 equiv)
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4,4-Dimethoxy-2-butanone (1.1 equiv)
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Ethanol (Solvent, 10 mL/g)
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Conc. HCl (Catalytic, 0.1 equiv)
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Procedure:
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Dissolve 3-bromophenylhydrazine HCl in ethanol.
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Add 4,4-dimethoxy-2-butanone dropwise at room temperature.
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Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC/LC-MS.
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Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize with saturated
and extract with ethyl acetate. -
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
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Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the nucleophilic attack sequence required to enforce 5-methyl regioselectivity.
Analytical Characterization
To validate the identity of the synthesized compound, researchers must distinguish it from the 3-methyl isomer using NMR spectroscopy.
¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
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Pyrazole C4-H: A singlet or doublet typically around δ 6.2 – 6.3 ppm .
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Methyl Group:
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5-Methyl Isomer: The methyl group is deshielded by the adjacent N-aryl ring current and steric environment, typically appearing at δ 2.30 – 2.40 ppm .
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Contrast (3-Methyl Isomer): The methyl group is further from the aryl ring, often appearing slightly upfield.
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NOESY/ROESY: A critical NOE correlation should be observed between the Methyl protons and the Ortho-protons of the 3-bromophenyl ring. This correlation is absent in the 3-methyl isomer.
Mass Spectrometry
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ESI-MS (M+H): m/z 237.0 / 239.0 (Characteristic 1:1 isotopic pattern for Bromine).
Applications in Drug Discovery
This compound serves as a "scaffold" intermediate. The bromine atom acts as a functional handle for diversity-oriented synthesis.
| Application Area | Mechanism / Utility |
| p38 MAPK Inhibitors | The 1-aryl-5-methylpyrazole core mimics the ATP-binding interaction in p38 kinases. The 3-bromo group is replaced via Suzuki coupling to introduce solubility-enhancing groups (e.g., pyridines, morpholines). |
| Agrochemicals | Used as a precursor for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. |
| Cross-Coupling | Suzuki-Miyaura: Coupling with aryl boronic acids.Buchwald-Hartwig: Amination to form N-aryl derivatives. |
Logical Workflow for Derivatization
Figure 2: Divergent synthesis pathways utilizing the bromine handle for medicinal chemistry optimization.
References
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ChemicalBook. 1-(3-Bromophenyl)-5-methyl-1H-pyrazole Basic Information. Retrieved from .
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PubChemLite. 1-(3-bromophenyl)-5-methyl-1h-pyrazole Structure and CID. Retrieved from .
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for regioselective synthesis methods).
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BLD Pharm. Product Catalog: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (CAS 1260787-69-6).[1][2][3] Retrieved from .


